3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Replacement of the diazonium group with a cyano group.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Introduction of the methoxy group.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Hydrolysis: Conversion of the cyano group to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium methoxide or sodium ethoxide.
Hydrolysis: Use of acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid.
Reduction: Formation of 3-(3-Amino-2-fluorophenyl)-5-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: Formation of 3-(3-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid.
Scientific Research Applications
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s electronic properties. The methoxy group can participate in hydrogen bonding, and the carboxylic acid group can form ionic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyano-2-fluorophenyl)benzoic acid
- 3-(3-Cyano-2-fluorophenyl)-4-methoxybenzoic acid
- 3-(3-Cyano-2-fluorophenyl)-5-hydroxybenzoic acid
Uniqueness
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the 5-position, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-(3-cyano-2-fluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-12-6-10(5-11(7-12)15(18)19)13-4-2-3-9(8-17)14(13)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVUVCXOJJDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689843 |
Source
|
Record name | 3'-Cyano-2'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-25-2 |
Source
|
Record name | 3'-Cyano-2'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.